molecular formula C15H15FN4O2 B5365405 N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide

N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide

Cat. No. B5365405
M. Wt: 302.30 g/mol
InChI Key: WHYMLGYZOXTRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by modulating various signaling pathways involved in cell growth and proliferation. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and has been investigated for its potential use in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide in lab experiments include its high yield and purity, its potential therapeutic applications, and its ability to modulate various biological pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the study of N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide. These include further investigation into its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use in the treatment of inflammatory diseases. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide involves the reaction of 4-fluorobenzylamine with 3-pyrrolidinone followed by the addition of 3-amino-1H-pyrazole-4-carboxamide. The reaction is carried out under controlled conditions, and the product is obtained in high yield and purity.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been investigated for its ability to inhibit various cancer cell lines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-11-3-1-10(2-4-11)8-20-9-12(7-14(20)21)18-15(22)13-5-6-17-19-13/h1-6,12H,7-9H2,(H,17,19)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYMLGYZOXTRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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